6-Aminoimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-Aminoimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods often utilize palladium-catalyzed reactions for the arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives, employing 8-aminoimidazo[1,2-a]pyridine as a directing group . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Aminoimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in tuberculosis treatment.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it is believed to inhibit the synthesis of essential bacterial proteins by binding to the bacterial ribosome . In cancer research, it may induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry, including antiviral and anticancer activities.
Imidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness: 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific structural features that allow for diverse functionalization and its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-aminoimidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-5-1-2-7-11-6(8(10)13)4-12(7)3-5/h1-4H,9H2,(H2,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPURPULIMVFPPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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